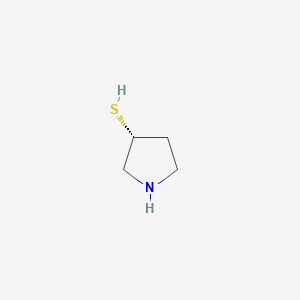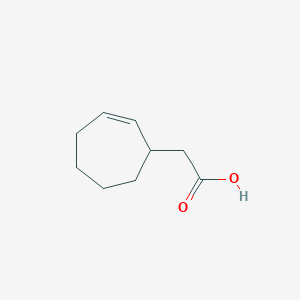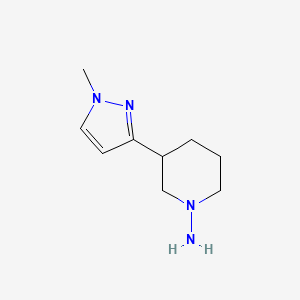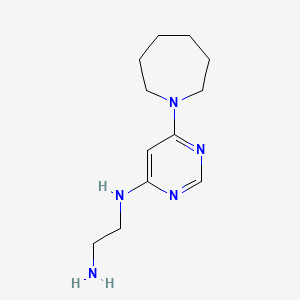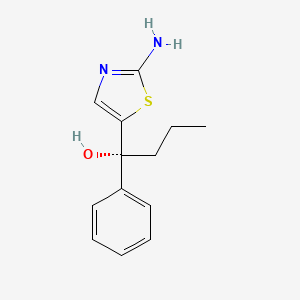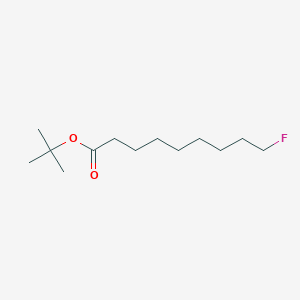
tert-Butyl 9-fluorononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 9-fluorononanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluorine atom attached to a nonanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-fluorononanoate typically involves the esterification of 9-fluorononanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 9-fluorononanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 9-fluorononanoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 9-fluorononanoic acid and tert-butyl alcohol.
Reduction: 9-fluorononan-1-ol.
Substitution: Various substituted nonanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 9-fluorononanoate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of fluorinated compounds with potential pharmaceutical applications. Fluorine-containing compounds are known for their enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers can improve their thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of tert-Butyl 9-fluorononanoate depends on the specific chemical reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of 9-fluorononanoic acid and tert-butyl alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
tert-Butyl 9-chlorononanoate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 9-bromononanoate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl 9-iodononanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: tert-Butyl 9-fluorononanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. This makes it particularly valuable in the synthesis of fluorinated compounds for pharmaceutical and industrial applications.
Propriétés
Formule moléculaire |
C13H25FO2 |
|---|---|
Poids moléculaire |
232.33 g/mol |
Nom IUPAC |
tert-butyl 9-fluorononanoate |
InChI |
InChI=1S/C13H25FO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3 |
Clé InChI |
UTASZFFLLZDLIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


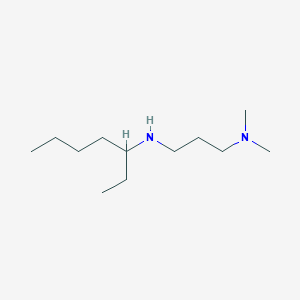
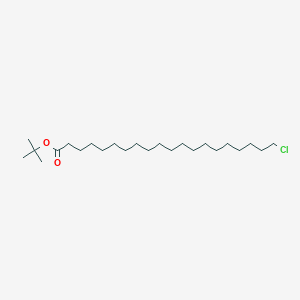
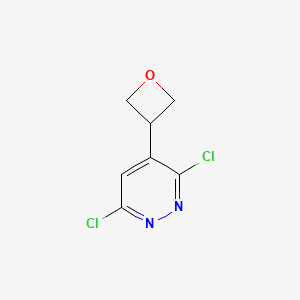
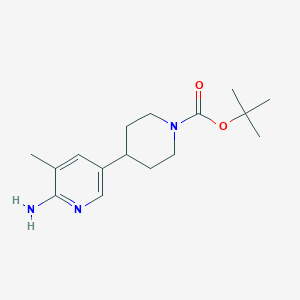

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
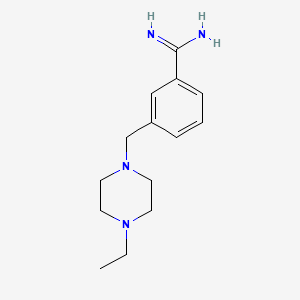
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
